An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Methoxyphenyl acetate
An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Methoxyphenyl acetate
This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Methoxyphenyl (B3050149) acetate (B1210297), a significant compound in various research and development applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the elucidation of its molecular structure.
Physicochemical Properties
4-Methoxyphenyl acetate, also known as p-acetoxyanisole, is a white solid at room temperature.[1] It possesses the molecular formula C₉H₁₀O₃ and a molecular weight of approximately 166.17 g/mol .[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| CAS Number | 1200-06-2 | [2] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [1] |
| Boiling Point | 246.10 °C @ 760.00 mm Hg (estimated) | [3] |
| Melting Point | 54 °C | [3] |
| Solubility in Water | 3102 mg/L @ 25 °C (estimated) | [3] |
| logP (o/w) | 1.480 (estimated) | [3] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. The following sections detail the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 4-Methoxyphenyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of a compound closely related to 4-Methoxyphenyl acetate, 4-methoxybenzyl acetate, in CDCl₃ reveals the following characteristic signals. The aromatic protons appear as two doublets, indicative of a para-substituted benzene (B151609) ring. The methoxy (B1213986) and acetyl groups each exhibit a singlet.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.30 | d | 8.6 | 2H | Ar-H |
| 6.89 | d | 8.6 | 2H | Ar-H |
| 5.04 | s | - | 2H | -O-CH ₂-Ar |
| 3.81 | s | - | 3H | -OCH ₃ |
| 2.08 | s | - | 3H | -C(=O)CH ₃ |
Note: Data is for the structurally similar compound 4-methoxybenzyl acetate.[4]
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 4-methoxybenzyl acetate in CDCl₃ shows distinct signals for each carbon atom in the molecule.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 171.14 | C =O |
| 159.78 | C -OCH₃ |
| 130.27 | Ar-C |
| 128.18 | Ar-C |
| 114.08 | Ar-C |
| 66.26 | -O-C H₂-Ar |
| 55.41 | -OC H₃ |
| 21.21 | -C(=O)C H₃ |
Note: Data is for the structurally similar compound 4-methoxybenzyl acetate.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-Methoxyphenyl acetate, typically recorded as a solid sample between salt plates, displays characteristic absorption bands corresponding to its functional groups.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H Stretch |
| ~1760 | Strong | C=O (Ester) Stretch |
| ~1600, ~1500 | Medium | Aromatic C=C Stretch |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~1030 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 4-Methoxyphenyl acetate results in a characteristic fragmentation pattern. The molecular ion peak is observed, followed by fragmentation that provides structural information.
| m/z | Relative Intensity | Proposed Fragment |
| 166 | Moderate | [M]⁺ (Molecular Ion) |
| 124 | High | [M - CH₂CO]⁺ |
| 109 | High | [M - CH₂CO - CH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
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4-Methoxyphenyl acetate sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Methoxyphenyl acetate in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
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Transfer to NMR Tube: Transfer the solution to an NMR tube using a Pasteur pipette.
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Instrument Setup:
-
Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set appropriate parameters, including a wider spectral width and a longer acquisition time compared to ¹H NMR.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in 4-Methoxyphenyl acetate.
Materials:
-
4-Methoxyphenyl acetate sample
-
Potassium bromide (KBr) salt plates
-
Spatula
-
FT-IR spectrometer
Procedure:
-
Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Preparation (Solid between Salt Plates):
-
Place a small amount (1-2 mg) of the solid 4-Methoxyphenyl acetate onto one KBr plate.
-
Carefully place the second KBr plate on top and gently press to create a thin, uniform film of the sample between the plates.
-
-
Spectrum Acquisition:
-
Place the KBr plate assembly in the sample holder of the spectrometer.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to known correlation tables to assign functional groups.
-
Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Methoxyphenyl acetate.
Materials:
-
4-Methoxyphenyl acetate sample
-
Volatile organic solvent (e.g., methanol (B129727) or dichloromethane)
-
Gas chromatograph-mass spectrometer (GC-MS) with an EI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of 4-Methoxyphenyl acetate in a suitable volatile solvent.
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound will be vaporized and separated from the solvent on the GC column.
-
The separated compound will then enter the mass spectrometer's ion source.
-
-
Ionization and Fragmentation:
-
In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Propose a fragmentation pathway consistent with the observed spectrum.
-
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of 4-Methoxyphenyl acetate.
Note: As of the time of this writing, a specific crystal structure for 4-Methoxyphenyl acetate is not publicly available. The following is a general protocol for the crystallization and analysis of a small organic molecule.
Materials:
-
High-purity 4-Methoxyphenyl acetate
-
A selection of organic solvents (e.g., ethanol, ethyl acetate, hexane)
-
Small vials or test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystallization:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in which it is moderately soluble. Cover the vial with a perforated cap or parafilm and allow the solvent to evaporate slowly over several days.
-
Solvent Diffusion: Create a saturated solution of the compound in a good solvent. Carefully layer a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Crystals may form at the interface.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.
-
-
Crystal Selection and Mounting:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates and molecular geometry.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the structural characterization of 4-Methoxyphenyl acetate.
Caption: Experimental workflow for the characterization of 4-Methoxyphenyl acetate.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical connections between the different spectroscopic techniques and the structural information they provide.
Caption: Logical relationships between spectroscopic techniques and derived structural information.

